molecular formula C16H12N2O5S B2890499 2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide CAS No. 895457-97-3

2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide

Cat. No.: B2890499
CAS No.: 895457-97-3
M. Wt: 344.34
InChI Key: DWUOXXKLUAPKRZ-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a benzenesulfonyl group and an isoindoline-1,3-dione moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide typically involves the reaction of benzenesulfonyl chloride with N-(1,3-dioxoisoindol-4-yl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may require catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The isoindoline-1,3-dione moiety may also contribute to the compound’s biological effects by interacting with cellular pathways involved in apoptosis or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione: A compound with similar structural features but different biological activities.

    2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione: Another related compound with distinct chemical properties and applications.

Uniqueness

2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide is unique due to the presence of both benzenesulfonyl and isoindoline-1,3-dione groups, which confer specific chemical reactivity and potential biological activities

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5S/c19-13(9-24(22,23)10-5-2-1-3-6-10)17-12-8-4-7-11-14(12)16(21)18-15(11)20/h1-8H,9H2,(H,17,19)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUOXXKLUAPKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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